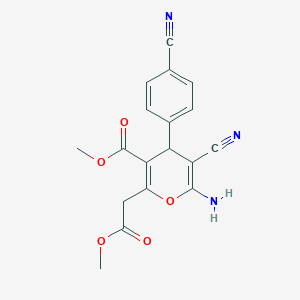

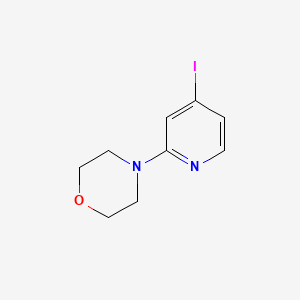

![molecular formula C10H14O B2832593 (1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-ol CAS No. 2445759-72-6](/img/structure/B2832593.png)

(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene” is a chemical compound with the molecular formula C9H13N . It is used for proteomics research .

Molecular Structure Analysis

The molecular weight of this compound is 135.21 . The InChI Key is CJMPQJDYEONFGO-SPJNRGJMSA-N .Physical And Chemical Properties Analysis

The boiling point of this compound is 205.3°C at 760 mmHg . Its density is 1.049 g/cm3 .Aplicaciones Científicas De Investigación

Preparation and Analysis of Polyenes

Knoll and Schrock (1989) explored the preparation of tert-butyl-capped polyenes containing up to 15 double bonds. Their study detailed the controlled ring-opening of 7,8-Bis(trifluoromethyl)tricyclo[4.2.2.0^2,5]deca-3,7,9-triene to yield living oligomers. This work provides insights into the synthesis and characterization of polyenes with significant double bond content, analyzed through reversed-phase HPLC and characterized by NMR and UV-vis studies (Knoll & Schrock, 1989).

Structural Analysis in Organometallic Compounds

Cotton and Troup (1974) determined the crystal and molecular structure of tricyclo[6.2.0.0^2,7]deca-3,5-dienetricarbonyliron, providing insight into the conformations of fused cycloalkanes in organometallic compounds. This study showcases the structural intricacies of fused cycloalkane systems within organometallic frameworks (Cotton & Troup, 1974).

Organic Synthesis Applications

Camps et al. (1998) conducted a high-level ab initio study, synthesis, and trapping of tetracyclo[5.2.1.0^2,6.0^3,8]dec-7-ene, a highly pyramidalized tricyclo[3.3.0.0^3,7]oct-1(5)-ene related compound. Their work demonstrates the synthesis and cross-coupling reactions of highly pyramidalized alkenes, revealing the structural and electronic properties of these compounds through ab initio calculations and X-ray diffraction analysis (Camps et al., 1998).

Novel Routes to Natural Product Synthesis

Burke, Müller, and Beaudry (1999) described a new strategy for synthesizing structures with the 6,8-dioxabicyclo[3.2.1]octane skeleton, common in natural products. This approach involves desymmetrization of trienes derived from diols via ring-closing metathesis, providing a novel route for synthesizing natural product analogs (Burke et al., 1999).

Catalysis and Polymerization

Pratt, Lohmeijer, Long, Waymouth, and Hedrick (2006) highlighted the use of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an effective organocatalyst for acyl transfer and the ring-opening polymerization of cyclic esters. This study underlines TBD's ability to activate both esters and alcohols, showcasing its utility as a bifunctional catalyst in polymer science (Pratt et al., 2006).

Safety and Hazards

Propiedades

IUPAC Name |

(1R,2S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-11H,3-5H2/t6-,7+,8-,9?,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHBXAIWRAYMLP-FHJSOTJFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1C3CC2C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC([C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide](/img/no-structure.png)

![1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B2832513.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid](/img/structure/B2832515.png)

![2-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2832516.png)

![5-{[2-(Trifluoromethyl)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2832525.png)

![4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2832526.png)